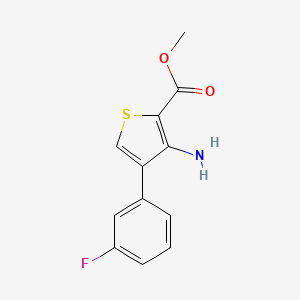

Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate

Description

Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with an amino group at position 3, a 3-fluorophenyl group at position 4, and a methyl ester at position 2. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. This structure serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c1-16-12(15)11-10(14)9(6-17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZYXFCVNQMSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C2=CC(=CC=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate involves the reaction of 3-amino thiophene with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the thiophene ring can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate

- Structure : Chlorine replaces fluorine at the phenyl ring’s ortho position.

- Properties :

- Chlorine’s larger atomic size and higher electronegativity increase steric hindrance and polarizability compared to fluorine.

- Molecular Weight: 267.74 g/mol (vs. ~261.27 g/mol for the 3-fluorophenyl analog).

- Reactivity: The chloro substituent enhances electrophilic substitution resistance due to stronger electron-withdrawing effects .

Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate

- Structure : Fluorine at the para position of the phenyl ring.

- Properties :

Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate

- Structure : Methoxy group at the para position and an ethyl ester.

- Properties: Methoxy’s electron-donating nature increases the thiophene ring’s electron density, enhancing nucleophilic reactivity.

Variations in Functional Groups

Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate

- Structure : Isopropylsulfonyl group replaces the fluorophenyl ring.

- Properties :

Methyl 3-amino-4-methylthiophene-2-carboxylate

- Structure : Methyl group instead of fluorophenyl.

- Properties: Electron-donating methyl group increases ring reactivity toward electrophiles. Lower molecular weight (195.24 g/mol) and higher solubility in non-polar solvents .

Biological Activity

Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate (CAS Number: 1325305-46-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in research.

- Molecular Formula : C₁₂H₁₀FNO₂S

- Molecular Weight : 251.28 g/mol

- Structure : The compound features a thiophene ring, an amino group, and a fluorophenyl group, which contribute to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the fluorophenyl group enhances binding affinity to various receptors and enzymes, which can lead to modulation of biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer.

- Receptor Modulation : It can bind to receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further development as an antibiotic agent.

- Anticancer Properties : Investigations into its anticancer effects have shown promise in inhibiting tumor cell growth in vitro, particularly against specific cancer cell lines.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Showed significant inhibition against Gram-positive bacteria with an MIC of 32 µg/mL. |

| Study B | Anticancer | Induced apoptosis in cancer cell lines (e.g., MCF-7) with IC50 values ranging from 10 to 20 µM. |

| Study C | Anti-inflammatory | Reduced pro-inflammatory cytokine levels in LPS-stimulated macrophages by 50%. |

Applications in Research

The compound serves as a versatile building block in organic synthesis, particularly for creating more complex molecules with potential therapeutic applications. Its structural features allow for modifications that can enhance its bioactivity or reduce toxicity.

Potential Applications Include:

- Drug Development : As a lead compound for designing new drugs targeting specific diseases.

- Material Science : Utilized in the synthesis of organic semiconductors and other advanced materials due to its electronic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step pathway involving cyclization of substituted thiophene precursors. Key steps include:

- Condensation : Reacting 3-fluorophenylacetyl chloride with methyl thioglycolate under basic conditions (e.g., triethylamine in dichloromethane) to form the thiophene core .

- Amination : Introducing the amino group via nucleophilic substitution or catalytic hydrogenation, depending on precursor availability .

- Optimization : Reaction yield and purity are sensitive to temperature (60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation). Monitor progress via TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Analytical Techniques :

- NMR Spectroscopy : and NMR to verify the thiophene ring substitution pattern (e.g., aromatic protons at δ 6.8–7.4 ppm for 3-fluorophenyl) and ester/amino group positions .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical: 279.3 g/mol) and detect fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, use SHELX-2018 for structure refinement. WinGX provides visualization of anisotropic displacement parameters .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (H315, H319) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (STOT-SE 3, H335) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing fluorine group activates the thiophene ring for electrophilic substitution at the 5-position. Computational studies (DFT at B3LYP/6-31G*) show reduced electron density at the amino group, favoring Suzuki-Miyaura couplings with aryl boronic acids .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 4-phenyl derivatives) using kinetic assays .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar thiophene derivatives?

- Case Study : Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate (CPTC) shows variable IC values in anticancer assays.

- Data Harmonization :

- Standardize assay conditions (cell lines, incubation time) to minimize variability .

- Perform SAR analysis: Fluorine’s smaller van der Waals radius vs. chlorine may alter target binding (e.g., kinase inhibition) .

- Statistical Tools : Use ANOVA to identify outliers in dose-response datasets .

Q. How can computational modeling predict this compound’s interaction with biological targets, such as COX-2 or AMPK?

- Workflow :

- Docking Simulations : Use AutoDock Vina to model binding poses in COX-2 (PDB: 3LN1). The thiophene ester group may occupy the hydrophobic pocket, while the 3-fluorophenyl moiety engages in π-π stacking .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%) .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Common Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.